molecular formula C13H10BrFO B134947 1-(Benzyloxy)-4-bromo-2-fluorobenzene CAS No. 133057-82-6

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Cat. No. B134947
M. Wt: 281.12 g/mol
InChI Key: HCVUDNMNSPYSHS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a compound that can be considered a derivative of benzene, where a benzyloxy group is attached at the first position, a bromine atom at the fourth position, and a fluorine atom at the second position. This compound is of interest in various chemical syntheses and studies due to the presence of reactive bromine and fluorine atoms which can participate in further chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1-bromo-4-[18F]fluorobenzene, a related compound, was synthesized using nucleophilic aromatic substitution reactions with [18F]fluoride . These methods could potentially be adapted for the synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was confirmed by 19F NMR spectroscopy and X-ray crystallography . The presence of fluorine and bromine atoms in the benzene ring can influence the geometry and electronic distribution within the molecule, as seen in the study of 1-bromo-3-fluorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives like 1-(Benzyloxy)-4-bromo-2-fluorobenzene is characterized by the potential for various chemical reactions. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, as demonstrated with 4-[18F]-1-bromo-4-fluorobenzene . The fluorine atom can also engage in nucleophilic aromatic substitution reactions, as shown in the synthesis of different fluorinated benzene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the substituents on the benzene ring. For instance, the presence of fluorine atoms can affect the vibrational frequencies, as investigated in the FT-IR and FT-Raman spectroscopic study of 1-bromo-3-fluorobenzene . The introduction of bulky groups can hinder intermolecular packing and influence properties such as fluorescence, as seen in the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene . The crystal structure of these compounds can reveal details about intermolecular interactions, such as hydrogen bonding and stacking, which are important for understanding their solid-state properties .

Scientific Research Applications

Synthesis and Chemical Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a chemical compound with potential use in various synthetic and medicinal chemistry applications. A practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a closely related compound, has been developed, highlighting the importance of bromo- and fluoro-substituted benzenes in the pharmaceutical industry, particularly for the manufacture of non-steroidal anti-inflammatory drugs. This synthesis approach overcomes the limitations of previous methods by avoiding the use of expensive or toxic reagents, suggesting the utility of such compounds in large-scale production (Yanan Qiu et al., 2009).

Environmental and Health Impacts

Research on novel brominated flame retardants, including those related to bromo- and fluoro-substituted compounds, has shown their increasing application and presence in indoor environments, raising concerns about their environmental fate and potential health impacts. Such studies indicate the necessity for further research on the occurrence, environmental behavior, and toxicity of these compounds to ensure safety and mitigate any adverse effects (E. A. Zuiderveen et al., 2020).

Crystal Structure Analysis

The crystal structures of metal(II) 2-fluorobenzoate complexes have been evaluated, suggesting the versatility of fluoro-substituted benzenes in forming various structural motifs with potential applications in materials science. This research contributes to the understanding of how different ligands and metals interact, which could inform the design of new materials with desirable physical and biological properties (F. E. Öztürkkan et al., 2022).

Toxicological Review of Brominated Compounds

A comprehensive review of the health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans, compounds related to the chemical family of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, highlights their occurrence as contaminants and their production during combustion processes. These compounds exhibit toxicological profiles similar to their chlorinated counterparts, necessitating rigorous research to fully understand their health implications and manage exposure risks (J. Mennear et al., 1994).

properties

IUPAC Name

4-bromo-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVUDNMNSPYSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595975
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-2-fluorobenzene

CAS RN

133057-82-6
Record name 1-(Benzyloxy)-4-bromo-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (12 mL), K2CO3(1.19 g, 8.55 mmol) and benzyl bromide (0.75 mL, 6.27 mmol) was added to 4-bromo-2-fluorophenol (1.1 g, 5.7 mmol), and the mixture was stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was concentrated and the residue was diluted with 20 mL water. The mixture was extracted with EtOAc. The organic layer was separated and dried with MgSO4 to obtain the title compound (1.62 g, 100%).
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1.19 g
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0.75 mL
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1.1 g
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12 mL
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100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 19.4 g of 2-fluoro-4-bromophenol, 12.9 g of benzyl chloride, 23.3 g of potassium carbonate and 510 ml of cyclohexanone and the reaction was carried out with stirring at 120°-140° C. for 7 hours. The reaction liquid was poured into dilute hydrochloric acid and then extracted with benzene. The benzene layer was washed with water and dried over Glauber's salt. The benzene was distilled off and the residue was purified by way of column chromatography on silica gel (eluent: hexane/benzene=4/1) to obtain 27.9 g (yield 97.3%) of 2-fluoro-4-bromophenyl benzyl ether.
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19.4 g
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12.9 g
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23.3 g
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510 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 25 g of 4-bromo-2-fluorophenol, 19 g of potassium carbonate and 100 ml of acetone was refluxed under stirring for 30 minutes. The reaction mixture was cooled, to which 17.40 g of benzyl chloride were dropwise added taking 15 minutes. The resultant was refluxed under stirring for 7 hours and filtered. The filtrate was distilled to remove acetone. The residue to which water was added was extracted with chloroform. The extract was washed, dried and purified by a silica gel column chromatography using chloroform. The eluate was evaporated under reduced pressure to obtain 22.24 g of the intended benzyl 4-bromo-2-fluorophenyl ether.
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25 g
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19 g
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100 mL
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17.4 g
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Synthesis routes and methods V

Procedure details

4-bromo-2-fluorophenol (2.557 g, 13.39 mmol) and (bromomethyl)benzene (1.590 ml, 13.39 mmol) in DMF (20 ml) were treated with K2CO3 (3.70 g, 26.8 mmol) overnight. The reaction was then diluted with ethyl acetate and washed with water. The organic layer was dried over Na2SO4 and concentrated to provide the title compound. LCMS (APCI) m/e 282 (M+H).
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2.557 g
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1.59 mL
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3.7 g
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20 mL
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